molecular formula C10H22S B1619127 METHYL n-NONYL SULFIDE CAS No. 59973-07-8

METHYL n-NONYL SULFIDE

Cat. No.: B1619127
CAS No.: 59973-07-8
M. Wt: 174.35 g/mol
InChI Key: FCRSULZJMFDBIK-UHFFFAOYSA-N
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Description

METHYL n-NONYL SULFIDE is an organic compound with the molecular formula C10H22S . It is a sulfur-containing compound, specifically a thioether, which means it has a sulfur atom replacing an oxygen atom in the ether structure. This compound is known for its strong odor and is often used in the fragrance industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: METHYL n-NONYL SULFIDE can be synthesized through various methods. One common method involves the reaction of 1-bromodecane with sodium sulfide in an organic solvent like ethanol. The reaction proceeds under reflux conditions, leading to the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products .

Chemical Reactions Analysis

Types of Reactions: METHYL n-NONYL SULFIDE undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

METHYL n-NONYL SULFIDE has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studies have explored its potential as a bioactive compound with antimicrobial properties.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as a drug precursor.

    Industry: Beyond fragrances, it is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of METHYL n-NONYL SULFIDE involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity. The sulfur atom in its structure allows it to form strong bonds with metal ions, which can be crucial in its biological activity .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its specific sulfur-containing structure, which imparts unique chemical and physical properties. Its strong odor and reactivity make it valuable in both industrial and research settings .

Properties

IUPAC Name

1-methylsulfanylnonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22S/c1-3-4-5-6-7-8-9-10-11-2/h3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCRSULZJMFDBIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30335357
Record name 2-Thiaundecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30335357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59973-07-8
Record name 2-Thiaundecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30335357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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